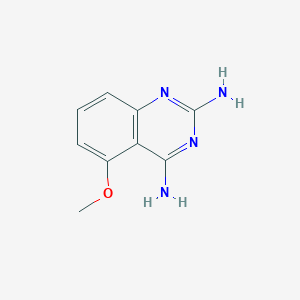

5-Methoxyquinazoline-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxyquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEWYRWGCVGNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181504 | |

| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27018-21-9 | |

| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxyquinazoline 2,4 Diamine and Derivatives

Established Synthetic Routes to the Quinazoline-2,4-diamine (B158780) Core

The fundamental structure of quinazoline-2,4-diamine is a key pharmacophore in various biologically active compounds. organic-chemistry.org Consequently, numerous synthetic strategies have been developed to access this heterocyclic system.

One approach to the quinazoline-2,4-diamine scaffold involves the use of substituted benzonitriles. For instance, a multi-step synthesis can be initiated from materials like 5-amino-2-fluorobenzonitrile (B1271941). umich.edu In a representative reaction, the amino group is first acylated with chloroacetyl chloride. umich.edu The resulting intermediate then undergoes a substitution reaction with a phenol (B47542) or a related hydroxyl compound. umich.edu The final cyclization to form the 2,4-diaminoquinazoline ring is achieved by reacting with a guanidinium (B1211019) salt, such as guanidinium carbonate, in the presence of a base like N,N-diisopropylethylamine (DIPEA) under microwave irradiation. umich.edu This sequence allows for the introduction of various substituents onto the quinazoline (B50416) core.

Table 1: Synthesis of Quinazoline Derivatives from Substituted Benzonitrile

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 5-Amino-2-fluorobenzonitrile | Chloroacetyl chloride, NaHCO₃, Acetone, rt | 2-Chloro-N-(4-cyano-3-fluorophenyl)acetamide |

| 2 | Intermediate from Step 1 | Substituted phenol, K₂CO₃, DMF, 85 °C | Substituted (4-cyano-3-fluorophenoxy)acetamide |

This table is based on the general synthetic scheme described for related derivatives. umich.edu

Direct amination of a pre-formed quinazoline ring system is a common and effective strategy. A frequent method involves the nucleophilic substitution of halo-substituted quinazolines. For example, a quinazolinone can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield a 4-chloroquinazoline (B184009) intermediate. nih.govcapes.gov.br This intermediate is then susceptible to reaction with various amines to introduce the desired amino group at the C4 position. nih.govcapes.gov.br

More modern approaches include direct C-H amination. A rhodium-catalyzed C-H selective amination of 2,4-diarylquinazolines has been developed using N-fluorobenzenesulfonimide (NFSI) as the amino source. researchgate.net This method offers a direct route for C-H amidation with high regioselectivity and functional group tolerance. researchgate.net

Quinazoline-2,4-diones are crucial intermediates in the synthesis of 2,4-diaminoquinazolines. acs.org These diones can be prepared through various cyclization reactions. One method involves the DMAP-catalyzed reaction of 2-aminobenzamides with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), which acts as a precursor for the C2 carbonyl group. acs.org Another route is the cyclization of acyclic ureido-benzoate esters, catalyzed by zinc chloride. researchgate.net

Once the quinazoline-2,4-dione is formed, it can be converted to the 2,4-diamino derivative. This typically involves a two-step process. First, the dione (B5365651) is treated with a strong chlorinating agent, such as phosphorus oxychloride, often in the presence of a base like N,N-diethylaniline, to form a 2,4-dichloroquinazoline (B46505) intermediate. nih.gov Subsequently, this dichloro-intermediate is subjected to sequential amination reactions, where it reacts with ammonia (B1221849) or amines to furnish the 2,4-diaminoquinazoline product.

Table 2: Synthesis via Quinazoline-2,4-dione Intermediate

| Step | Reaction | Starting Material | Reagents | Product |

|---|---|---|---|---|

| 1 | Dione Formation | 2-Aminobenzamide | (Boc)₂O, DMAP, CH₃CN | Quinazoline-2,4-dione acs.org |

| 2 | Chlorination | Quinazoline-2,4-dione | POCl₃, N,N-diethylaniline | 2,4-Dichloroquinazoline nih.gov |

The use of anthranilic acid and its derivatives is a cornerstone of quinazolinone synthesis. nih.gov A widely employed method involves the acylation of anthranilic acid, followed by cyclization. nih.gov For instance, reacting anthranilic acid with an acyl chloride produces an N-acyl anthranilic acid. nih.gov Subsequent treatment with acetic anhydride (B1165640) leads to the formation of a 1,3-benzoxazin-4-one intermediate. nih.gov This intermediate can then be reacted with various nitrogen nucleophiles, such as ammonium (B1175870) acetate, to yield the quinazolinone core. nih.gov To arrive at the 2,4-diamino structure, further functionalization, as described in the previous sections (e.g., chlorination followed by amination), is necessary. Some syntheses also achieve the quinazolinone structure by reacting anthranilic acid with reagents like diaminoglyoxime (B1384161) in the presence of a catalyst. nih.gov

2-Aminobenzonitriles serve as versatile starting materials for the synthesis of the quinazoline framework. A notable method involves the reaction of 2-aminobenzonitrile (B23959) with carbon dioxide (CO₂) using a solid base catalyst, such as MgO/ZrO₂, to produce quinazoline-2,4(1H,3H)-dione. scilit.com The reaction is believed to proceed via the formation of a carbamate (B1207046) intermediate, followed by intramolecular cyclization. This dione can then be converted to the diamine derivative as previously described. nih.gov

Alternatively, a direct synthesis of 2,4-diaminoquinazolines can be achieved by the condensation of 2-aminobenzonitriles with guanidine (B92328) or cyanamide. This approach directly constructs the di-aminated pyrimidine (B1678525) ring fused to the benzene (B151609) ring in a single cyclization step.

Table 3: Synthesis of Quinazoline-2,4(1H,3H)-dione from 2-Aminobenzonitrile

| Starting Material | Reagents | Catalyst | Product |

|---|---|---|---|

| 2-Aminobenzonitrile | Carbon Dioxide (CO₂) | MgO/ZrO₂ scilit.com | Quinazoline-2,4(1H,3H)-dione |

To synthesize 5-Methoxyquinazoline-2,4-diamine specifically, starting with a precursor that already contains the methoxy (B1213986) group at the correct position is a highly efficient strategy. 2-Amino-6-methoxybenzoic acid is an ideal starting material. The synthetic routes are analogous to those using general anthranilic acid derivatives.

The 2-amino-6-methoxybenzoic acid can be reacted with a reagent like formamide (B127407) to produce 5-methoxyquinazolin-4(3H)-one. This intermediate can then be further functionalized. For example, chlorination at the 4-position followed by amination would yield 4-amino-5-methoxyquinazoline. To obtain the 2,4-diamino target, a more comprehensive strategy starting from the methoxy-anthranilic acid would be required, likely proceeding through a 5-methoxyquinazoline-2,4-dione intermediate which is subsequently converted to the final product.

Functionalization and Derivatization Strategies

The core structure of this compound offers multiple sites for chemical modification, primarily at the N2 and N4 amino groups and various positions on the benzenoid ring. These modifications are key to tuning the molecule's physicochemical properties.

N2,N4-Disubstitution Patterns

The most common strategy for derivatizing the quinazoline-2,4-diamine scaffold involves substitutions at the N2 and N4 amino positions. A general and robust synthetic pathway allows for the systematic variation of these substituents. acs.orgacs.org This process typically begins with a substituted anthranilic acid, which is cyclized with urea (B33335) to form the corresponding quinazoline-2,4-dione. acs.org This dione is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield a 2,4-dichloroquinazoline intermediate. acs.org

The subsequent substitutions with amines are regioselective. The chlorine atom at the C4 position is more reactive, allowing for the first nucleophilic substitution to occur selectively at this site. Following the introduction of the first amine, a second, different amine can be introduced at the C2 position, often requiring more forcing conditions like heating. acs.orgacs.orgresearchgate.net This stepwise approach provides a high degree of control and allows for the synthesis of a diverse library of N2,N4-disubstituted compounds. acs.org

An extensive evaluation of one such series, based on the lead compound N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, systematically explored these substitutions to define structure-activity relationships. researchgate.netnih.gov This research confirmed that the nature of the substituents at both the N2 and N4 positions are key determinants of biological activity. nih.gov

Table 1: Examples of N2,N4-Disubstituted Quinazoline-2,4-diamine Derivatives

| Compound Class | N2-Substituent | N4-Substituent | Reference |

|---|---|---|---|

| Antibacterial Agents | Piperidine | 4-Fluorobenzyl amine | nih.gov |

| Antibacterial Agents | Varying amines | Varying amines | acs.org |

| Antileishmanial Agents | Varying amines | Varying amines | acs.org |

| Anti-tubercular Agents | Cyclohexyl | Phenyl | researchgate.net |

Introduction of Methoxy Grouping and Other Benzenoid Ring Substitutions

Substituents on the benzenoid portion of the quinazoline ring, including the titular 5-methoxy group, are typically introduced at the beginning of the synthetic sequence by using a pre-substituted starting material. acs.orgacs.org For the synthesis of this compound, the process would commence with 2-amino-6-methoxybenzoic acid. This precursor undergoes the standard cyclization and chlorination sequence to produce 2,4-dichloro-5-methoxyquinazoline, which can then be functionalized at the C2 and C4 positions as described previously.

The synthesis of the key intermediate, 6-methoxyquinazoline-2,4(1H,3H)-dione (which corresponds to a 5-methoxy substitution pattern in the final diamine product after the numbering convention shifts), has been achieved in high yield from 2-amino-5-methoxybenzamide. acs.org Other substitutions on the benzenoid ring, such as halogens or alkyl groups at the 6-position, have been shown to be important for activity against certain pathogens like Acinetobacter baumannii. nih.gov Structure-activity relationship studies have revealed that the presence and position of electron-donating groups, such as methoxy, can significantly influence the biological profile of the resulting compounds. nih.govmdpi.com In some cases, a propoxy group at the 6- or 7-position conferred stronger activity than a methoxy group. mdpi.com

Table 2: Examples of Benzenoid Ring Substituted Quinazoline Derivatives

| Compound Name | Substitution | Synthetic Precursor | Reference |

|---|---|---|---|

| 6-Methoxyquinazoline-2,4(1H,3H)-dione | 6-Methoxy | 2-Amino-5-methoxybenzamide | acs.org |

| 2,4-Diamino-6-halo/alkyl-quinazolines | 6-Halide or 6-Alkyl | Substituted anthranilic acids | nih.gov |

| 2,4-Diamino-5-chloro-6-nitroquinazoline | 5-Chloro, 6-Nitro | 2,4-Diamino-5-chloroquinazoline | google.com |

| 6-Methylquinazoline-2,4(1H,3H)-dione | 6-Methyl | Not specified | acs.org |

Incorporation of Heterocyclic Moieties

The quinazoline-2,4-diamine scaffold can be further elaborated by the incorporation of various heterocyclic systems. This can be achieved through several distinct strategies. One straightforward method involves using a heterocyclic amine, such as piperidine, as a nucleophile in the N2/N4 disubstitution sequence. researchgate.net

More complex integrations involve the construction of fused ring systems. For example, indolopyrido-fused quinazolinones have been synthesized through a one-pot sequential C-propargylation/aza-annulation reaction starting from 2-alkynyl-substituted quinazolinones. acs.org This method allows for the creation of polycyclic structures containing the quinazoline core. acs.org

Another approach involves attaching heterocyclic moieties to the benzenoid ring. In one study, a series of 2,4-diaminoquinazoline derivatives were prepared with phenyl- and quinolinyl-substituted linkers at the C6 position. umich.edu This was accomplished by starting with 5-amino-2-fluorobenzonitrile and building the linker and heterocyclic unit before the final cyclization to form the quinazoline ring. umich.edu These examples demonstrate the chemical tractability of the quinazoline scaffold for creating complex, multi-ring structures.

Table 3: Examples of Quinazoline Derivatives with Incorporated Heterocyclic Moieties

| Compound Class/Name | Incorporated Heterocycle | Point of Attachment | Reference |

|---|---|---|---|

| Indolopyrido-fused quinazolinones | Indole, Pyridine (fused) | Fused to quinazolinone core | acs.org |

| 2,4-Diaminoquinazoline derivatives | Quinoline (B57606) | C6 position via linker | umich.edu |

| N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine | Piperidine | N2 position | researchgate.netnih.gov |

| Acylhydrazone quinazolines | Aromatic aldehydes | N3 position | nih.gov |

Molecular Mechanisms of Action and Target Interactions

Receptor Modulation and Signaling Pathways

G Protein-Coupled Receptors (GPCRs) represent a vast family of membrane proteins that are crucial for intracellular signaling and are major targets for drug development. nih.gov The function of these receptors is tightly regulated, in part by GPCR kinases (GRKs). nih.gov Derivatives of 5-methoxyquinazoline-2,4-diamine have been identified as potent and selective inhibitors of specific GRKs, thereby modulating GPCR activity. nih.gov

Notably, a compound derived from this scaffold, (S)-N2-(1-(5-chloropyridin-2-yl)ethyl)-N4-(5-ethyl-1H-pyrazol-3-yl)-5-methoxyquinazoline-2,4-diamine, has been shown to be a selective inhibitor of GRK5 and GRK6. nih.gov Research has demonstrated that GRK5 and GRK6 are the primary kinases responsible for promoting the interaction between the G protein-coupled receptor 35 (GPR35) and arrestin-3 upon stimulation by an agonist like lodoxamide. nih.gov In engineered HEK293 cells lacking GRK5 and GRK6, this agonist-induced interaction was completely abolished. The introduction of the this compound derivative successfully prevented the GPR35-arrestin interaction, confirming its role as a functional GRK5/6 inhibitor. nih.gov This inhibitory action highlights a specific mechanism by which this class of compounds can modulate GPCR signaling pathways. nih.gov

The interaction between GPCRs can form complex structures known as heteromers, which possess unique biochemical and pharmacological properties distinct from their individual components. nih.govwikipedia.org The ability to selectively inhibit kinases like GRK5/6 provides a tool to dissect and influence the signaling of these complex receptor systems. nih.gov

The quinazoline (B50416) core structure is a key feature in many inhibitors of critical cellular signaling pathways that are often deregulated in diseases like cancer. mdpi.com These pathways include the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK cascades, which are central to regulating cell proliferation, survival, and migration. mdpi.commdpi.com

AKT Pathway: The PI3K/Akt/mTOR signaling network is one of the most frequently overactive pathways in various cancers. mdpi.com Akt, a serine/threonine kinase, is a central node in this cascade, and its hyperactivation can lead to abnormal cell growth and suppression of apoptosis. mdpi.com Quinazoline-based compounds have been developed as inhibitors of this pathway. For example, dimorpholinoquinazoline derivatives have been synthesized and shown to inhibit the phosphorylation of Akt, mTOR, and the downstream effector S6K, leading to cell death. mdpi.com While not the specific 2,4-diamine derivative, these findings establish the quinazoline scaffold as a viable pharmacophore for targeting the Akt pathway. mdpi.com

ERK1/2 Pathway: The Extracellular signal-Regulated Kinases (ERK1 and ERK2) are the final kinases in the Ras/Raf/MEK/ERK signaling cascade, a pathway crucial for tumor cell survival and development. mdpi.com Consequently, ERK1/2 are significant targets for anticancer drug design. nih.gov Research has led to the synthesis of 4-aminoquinazoline derivatives designed to act as ERK inhibitors. nih.gov Molecular docking simulations suggest that these quinazoline compounds can compete with ATP for binding to ERK, showing a potential affinity slightly higher than reference inhibitors. nih.gov The 4-aminoquinazoline structure is recognized as a key pharmacophore for kinase inhibition, and its derivatives have shown promise in overcoming resistance to upstream inhibitors of the ERK pathway. nih.gov

Furthermore, the related compound 2,4-diamino-quinazoline (2,4-DAQ) has been shown to inhibit the Wnt/β-catenin signaling pathway, another critical cascade in cancer progression. abclonal.com It suppresses the expression of Wnt target genes, leading to the inhibition of cancer cell growth and invasion. abclonal.com This demonstrates the broader capability of the diamino-quinazoline scaffold to modulate multiple key oncogenic signaling pathways.

Anti-Amyloid Aggregation Properties

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. nih.gov Compounds that can inhibit or disaggregate these plaques are of significant therapeutic interest. Research into quinoline-based compounds, which are structurally related to quinazolines, has revealed potential anti-amyloid properties. nih.gov

Specifically, a series of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines were evaluated for their ability to inhibit Aβ aggregation. nih.gov Within this series, a compound featuring a methoxy (B1213986) group demonstrated approximately 11% greater inhibition of Aβ1–42 self-aggregation compared to its non-methoxy counterpart. nih.gov These derivatives were found to be more effective at disaggregating both self-induced and acetylcholinesterase (AChE)-induced Aβ aggregates than the standard drug, curcumin. nih.gov While these studies were conducted on quinoline (B57606) scaffolds, the enhanced activity associated with the methoxy group suggests that a similar functional group on a quinazoline ring, as in this compound, could contribute favorably to anti-amyloid aggregation activity. nih.gov

Table 1: Inhibition of Aβ Aggregation by Quinoline Derivatives

| Compound | Aβ1–42 Self-Aggregation Inhibition (%) at 50 µM | AChE-Induced Aβ Aggregation Inhibition (%) |

|---|---|---|

| Molecule 5g (with methoxy group) | 53.73 | 58.26 |

| Molecule 5a (without methoxy group) | 53.63 | 47.36 |

| Curcumin (Standard) | < 53.63 | Not Reported |

| Donepezil (Standard) | Not Reported | 23.66 |

Data sourced from a study on quinoline derivatives, highlighting the potential role of the methoxy group. nih.gov

Proposed DNA Intercalation Mechanisms

DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix, leading to conformational changes that can disrupt DNA replication and transcription, ultimately triggering cell death. elifesciences.org This mechanism is a hallmark of many anticancer drugs. elifesciences.org

While direct studies on this compound are limited, research on structurally similar compounds provides a basis for a proposed mechanism of action via DNA intercalation. For instance, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), a compound with a methoxy-quinoline core, is known to have cytotoxic effects attributed to its action as a DNA intercalating agent. The genotoxicity of MPTQ is linked to its ability to insert into DNA and potentially promote the formation of protein-associated DNA strand breaks, possibly through the inhibition of topoisomerase enzymes. Other related heterocyclic systems, such as triazoloquinoxalines, have also been designed as DNA intercalators and topoisomerase II inhibitors. elifesciences.org Based on these findings, it is plausible that the planar quinazoline ring system of this compound allows it to function as a DNA intercalating agent, a mechanism that could contribute to its observed biological activities.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin proteins that are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle. mdpi.com Disruption of tubulin polymerization is a well-established strategy for cancer therapy. Several 2,4-diaminoquinazoline derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.com

These compounds exert their antiproliferative activity by binding to β-tubulin, specifically at or near the colchicine (B1669291) binding site, which prevents the assembly of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, as the cell is unable to form a functional mitotic spindle, and ultimately induces apoptosis. For example, the derivative 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) was found to be a highly potent inhibitor of tubulin assembly with an IC50 value of 0.77 µM and significantly inhibited colchicine binding. Immunofluorescence assays have visually confirmed that treatment with these quinazoline derivatives leads to a disorganized and disrupted microtubule network within cells.

Table 2: Activity of Selected Quinazoline-based Tubulin Inhibitors

| Compound | Cytotoxic Potency (GI50) | Tubulin Assembly Inhibition (IC50) | Colchicine Binding Inhibition (%) |

|---|---|---|---|

| 5f | 1.9–3.2 nM | 0.77 µM | 99% at 5 µM |

| CA4 (Reference) | Not Reported | 0.96 µM | Not Reported |

Data shows the high potency of a methoxy-quinazoline derivative (5f) compared to the reference compound Combretastatin A-4 (CA4).

Preclinical Efficacy and Biological Activity Profiling

Antimicrobial Activity

5-Methoxyquinazoline-2,4-diamine and its derivatives have demonstrated a broad spectrum of antimicrobial activity, showing promise in combating drug-resistant bacteria and certain fungi.

Activity against Multidrug-Resistant Staphylococcus aureus

Derivatives of 2,4-diaminoquinazoline have been synthesized and evaluated for their effectiveness against multidrug-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have been instrumental in identifying compounds with significant antibacterial potency. researchgate.net These studies have led to the identification of N2,N4-disubstituted quinazoline-2,4-diamines that exhibit low micromolar minimum inhibitory concentrations (MICs) and favorable physicochemical properties. researchgate.net Research has shown that this class of compounds has limited potential for resistance development, low toxicity, and high efficacy in in vivo models, even at low doses. researchgate.net

Previously, a series of N2,N4-disubstituted quinazoline-2,4-diamines were identified as inhibitors of dihydrofolate reductase with potent in vitro and in vivo activity against MRSA strains. nih.govnih.gov These compounds have been shown to be effective in disrupting the biofilms and cell membrane structures of MRSA. technologypublisher.com

**Table 1: Antibacterial Activity of Quinazoline (B50416) Derivatives against *S. aureus***

| Compound Type | Activity Highlights | References |

|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | Potent in vitro and in vivo activity against MRSA. nih.govnih.gov | nih.gov, nih.gov |

| 5-aryl-N²,N⁴-dibutylpyrimidine-2,4-diamine scaffold | Promising antibacterial activity against drug-resistant S. aureus strains. | researchgate.net |

| (E)3-2-(1-(2,4-Dihydroxyphenyl)ethyldeneamino)phenyl)-2-methylquinazoline-4(3H)-one Schiff base and its metal complexes | Good antimicrobial activity against methicillin-resistant Staphylococcus aureus. | researchgate.net |

Activity against Acinetobacter baumannii

The antimicrobial activity of N2,N4-disubstituted quinazoline-2,4-diamines has been extended to the Gram-negative pathogen Acinetobacter baumannii. nih.govnih.gov Optimized derivatives, particularly those with a halide or alkyl substituent at the 6-position, have shown strong antibacterial effects against multidrug-resistant A. baumannii strains, with MICs as low as 0.5 μM. nih.govnih.gov These compounds are bactericidal and also exhibit antibiofilm activity, capable of eradicating 90% of cells within a biofilm at concentrations near their MICs. nih.govnih.gov

Furthermore, serial passage assays have indicated a limited potential for the development of resistance to these quinazoline derivatives compared to conventional folic acid synthesis inhibitors. nih.govnih.gov In murine models of A. baumannii infection, a lead agent from this series demonstrated superior efficacy to tigecycline (B611373), with a 90% survival rate compared to 66%, despite being administered at a lower dose. nih.gov

Another class of compounds, 1,3-diamino-7H-pyrrolo[3,2-f]quinazolines (PQZ), has also shown significant antibacterial activity against A. baumannii, including multidrug-resistant strains. mdpi.com The activity of these PQZ compounds was found to be considerably stronger than that of trimethoprim (B1683648), a standard dihydrofolate reductase inhibitor. mdpi.com

**Table 2: Efficacy of Quinazoline Derivatives against *A. baumannii***

| Compound/Derivative | Key Findings | References |

|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | MICs as low as 0.5 μM against multidrug-resistant strains; potent antibiofilm activity. nih.govnih.gov | nih.gov, nih.gov |

| Lead agent 5 (N2,N4-disubstituted quinazoline-2,4-diamine) | More efficacious than tigecycline in a murine infection model (90% vs. 66% survival). nih.gov | nih.gov |

| 1,3-diamino-7H-pyrrolo[3,2-f]quinazolines (PQZ) | Significantly stronger antibacterial activity than trimethoprim against A. baumannii. mdpi.com | mdpi.com |

Activity against Other Bacterial Pathogens (Gram-positive and Gram-negative)

The utility of N2,N4-disubstituted quinazoline-2,4-diamines extends beyond MRSA and A. baumannii, demonstrating broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative pathogens. nih.govnih.gov Studies have also investigated novel quinazoline-2,4(1H,3H)-dione derivatives as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, showing moderate activity against a range of Gram-positive and Gram-negative bacterial strains. nih.gov

The diaminoquinazoline (DAQ) series has shown selectivity, with potent activity against Mycobacterium tuberculosis but weaker effects against Escherichia coli and Pseudomonas aeruginosa. researchgate.net In contrast, newly synthesized thiadiazopyrimidinone derivatives have demonstrated the ability to disrupt biofilm architecture in both Gram-positive and Gram-negative pathogens. mdpi.com

Table 3: Broad-Spectrum Antibacterial Activity of Quinazoline Derivatives

| Compound Series | Tested Pathogens | Activity Profile | References |

|---|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | Gram-positive and Gram-negative bacteria | Strong antimicrobial and antibiofilm activities. nih.govnih.gov | nih.gov, nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivatives | Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Salmonella typhi | Moderate, broad bioactive spectrum. nih.gov | nih.gov |

| Diaminoquinazolines (DAQ) | Mycobacterium tuberculosis, E. coli, P. aeruginosa | Selective activity against M. tuberculosis. researchgate.net | researchgate.net |

| Thiadiazopyrimidinones | S. aureus, P. aeruginosa, E. coli | Biofilm disruption capabilities. mdpi.com | mdpi.com |

Antiviral Activity

In addition to its antibacterial and potential antifungal properties, derivatives of 2,4-diaminoquinazoline have been identified as inhibitors of viral replication.

Inhibition of Chikungunya Virus

A derivative of 2,4-diaminoquinazoline, identified as DCR 137, has emerged as a potent inhibitor of the Chikungunya virus (CHIKV). nih.govnih.govdntb.gov.ua In vitro screening revealed that DCR 137 offered greater protection against CHIKV compared to the established antiviral drug ribavirin (B1680618). nih.gov It significantly inhibited CHIKV replication, reducing plaque-forming units by several log units. nih.govnih.gov

Further investigation into its mechanism of action through a time-of-addition assay suggested that DCR 137 acts at an early stage of the viral life cycle. nih.gov The compound also demonstrated broad-spectrum potential by effectively inhibiting the replication of another alphavirus, the Ross River virus. nih.govnih.gov These findings position this quinazoline derivative as a promising candidate for further development as a pan-alphavirus inhibitor. nih.govnih.govdntb.gov.ua

Table 4: Antiviral Activity of a 2,4-Diaminoquinazoline Derivative against Chikungunya Virus

| Compound | Virus | Key Findings | References |

|---|---|---|---|

| DCR 137 (a 2,4-diaminoquinazoline derivative) | Chikungunya Virus (CHIKV), Ross River Virus | More potent than ribavirin in inhibiting CHIKV replication. nih.gov Significant reduction in viral plaque-forming units. nih.govnih.gov Inhibits an early stage of the viral life cycle. nih.gov Effective against Ross River virus, suggesting broad-spectrum activity. nih.govnih.gov | nih.gov, nih.gov |

Inhibition of Ross River Virus

The antiviral potential of this compound, also identified as DCR 139, has been investigated against the Ross River virus (RRV), an alphavirus responsible for epidemic polyarthritis. In a cell-based screening assay, this quinazoline derivative demonstrated inhibitory effects on RRV replication. nih.gov The study highlighted that quinazoline-based compounds could be effective against medically significant arboviruses, including those from the alphavirus family. nih.gov

While a related quinazoline derivative, DCR 137 (6-fluoro-quinazoline-2,4-diamine), was found to be a more potent inhibitor of the Chikungunya virus (CHIKV), another alphavirus, the research underscores the potential of the quinazoline scaffold in developing pan-alphavirus inhibitors. nih.govnih.gov The screening of an in-house library of small molecules identified these quinazoline derivatives as promising candidates for further optimization. nih.gov

Anti-Influenza Virus Activity

The efficacy of quinazoline derivatives against influenza viruses has been an area of active research. While specific data on this compound's anti-influenza activity is not detailed in the provided results, broader studies on related compounds indicate the potential of the quinazoline scaffold. For instance, various 2,4-disubstituted quinazoline derivatives have been designed and synthesized, with many exhibiting potent in vitro activity against influenza A virus with low cytotoxicity. nih.gov

Other research has identified compounds like 2-Methylquinazolin-4(3H)-one (C1) as having significant antiviral activity against influenza A virus, reducing viral replication and ameliorating acute lung injury in mice. mdpi.com The general class of quinazolines has been explored for its ability to inhibit viral targets such as the M2 protein and viral polymerase complex, although drug resistance can be a challenge. mdpi.com These findings suggest that derivatives of the quinazoline core structure are a promising avenue for the development of novel anti-influenza agents. nih.gov

Antileishmanial Activity (e.g., Leishmania donovani, L. amazonensis)

A series of N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated for their activity against Leishmania donovani, the causative agent of visceral leishmaniasis, and Leishmania amazonensis, a cause of cutaneous leishmaniasis. These studies have identified quinazoline compounds with significant efficacy, exhibiting EC50 values in the low micromolar to high nanomolar range against intracellular amastigotes. nih.gov

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the quinazoline ring is crucial for antileishmanial potency. For example, N2-benzylquinazoline-2,4-diamines were generally found to be more potent than their N4-benzyl counterparts against L. donovani. nih.gov One of the most potent compounds identified in a study had an EC50 of 150 nM against L. donovani. nih.gov Furthermore, a specific quinazoline derivative, compound 23, demonstrated efficacy in a mouse model of visceral leishmaniasis, reducing the parasite burden in the liver. nih.govresearchgate.net The favorable physicochemical properties and ease of synthesis make this class of compounds a promising platform for developing new antileishmanial drugs. nih.gov Some 2,4-diaminoquinazoline analogs have shown remarkable activity, with 50% effective doses in the picogram per milliliter range against Leishmania major in human macrophages in vitro. nih.gov

Anticancer and Antiproliferative Activity

The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents. Various derivatives have demonstrated significant inhibitory effects on the growth of a wide range of human tumor cell lines.

Quinazoline-2,4(1H, 3H)-dione derivatives have been shown to significantly inhibit the in vitro growth of multiple human tumor cell lines. nih.govresearchgate.net For instance, certain derivatives have displayed potent activity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). rsc.org The antiproliferative activity of some of these compounds is comparable to the chemotherapeutic agent methotrexate. rsc.org

A novel quinoline (B57606) derivative, BAPPN, has also been evaluated for its cytotoxic activity against a panel of cancer cell lines including HepG2, MCF-7, and A549, showing IC50 values of 3.3 µg/mL, 3.1 µg/mL, and 9.96 µg/mL, respectively. nih.gov Other studies on different heterocyclic compounds have also reported cytotoxic effects against these cell lines. jksus.orgmdpi.com

| Compound/Derivative Class | MCF-7 (IC50) | A549 (IC50) | HepG2 (IC50) | Reference |

|---|---|---|---|---|

| Phosphomolybdate based hybrid solid (1) | 32.11 µmol L−1 | 25.17 µmol L−1 | 33.79 µmol L−1 | rsc.org |

| BAPPN (quinoline derivative) | 3.1 µg/mL | 9.96 µg/mL | 3.3 µg/mL | nih.gov |

Research into quinazoline derivatives has also focused on their specificity for inhibiting tumor cell growth. For example, 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers like gastric cancer. nih.gov By inhibiting this pathway, 2,4-DAQ was shown to suppress the growth of gastric cancer cells through apoptosis and inhibit their migration and invasion. nih.gov Importantly, the inhibitory effects of 2,4-DAQ were more pronounced in cancer cells compared to normal gastric epithelial cells, suggesting a degree of tumor cell specificity. nih.gov This compound was also effective in a nude mouse model of human gastric tumor xenografts and on patient-derived organoids. nih.gov

Modulation of Survival Motor Neuron (SMN) Protein Levels in Spinal Muscular Atrophy Models

Spinal muscular atrophy (SMA) is a devastating neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein. nih.govfondazionetelethon.it A key therapeutic strategy for SMA is to increase the expression of the SMN2 gene to produce more functional SMN protein. Substituted quinazolines have been identified as potent inducers of SMN2 expression. nih.govnih.gov

A series of 2,4-diaminoquinazoline derivatives have been shown to cross the blood-brain barrier in neonatal mouse models of SMA and increase SMN protein levels in the central nervous system. nih.gov Specifically, a C5-quinazoline derivative, D156844, was found to increase SMN protein levels in the spinal cords of SMA mice. nih.gov This led to an improvement in the survival and motor phenotype of these mice. nih.govnih.gov These findings highlight the potential of this compound and related compounds as therapeutic agents for SMA. nih.govnih.gov

Computational and Theoretical Research Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Molecular docking simulations estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which quantifies the strength of the interaction between a ligand and a protein target. A more negative binding energy generally indicates a more stable and favorable interaction.

For 5-methoxyquinazoline-2,4-diamine, docking studies would involve selecting a relevant protein target. Based on the activities of structurally similar compounds, potential targets could include protein kinases like Epidermal Growth Factor Receptor (EGFR) or histone methyltransferases such as G9a. nih.govnih.gov The quinazoline (B50416) scaffold is a known pharmacophore that interacts with the ATP-binding site of many kinases. nih.govmdpi.com

Table 1: Hypothetical Molecular Docking Binding Affinity for this compound

| Protein Target | Predicted Binding Affinity (kcal/mol) |

|---|

Note: This table is for illustrative purposes. Specific data for this compound is not available in the reviewed literature.

Beyond predicting binding energy, molecular docking reveals the specific interactions between the ligand and the amino acid residues within the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions (salt bridges).

A detailed analysis for this compound would map these potential hydrogen bonds, identifying the specific amino acid residues involved and measuring the bond distances to assess their strength.

Table 2: Potential Active Site Interactions for this compound

| Interaction Type | Interacting Residues |

|---|---|

| Hydrogen Bond | Data Not Available |

| Hydrophobic Interaction | Data Not Available |

Note: This table illustrates the type of data obtained from interaction analysis. Specific data for this compound is not available in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

A QSAR model is developed using a "training set" of compounds with known activities. The model is then tested against an external "test set" of compounds to validate its predictive power. Statistical metrics such as the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²) are used to assess the model's quality. An R² value close to 1 indicates a good fit of the data, while a high Q² (typically > 0.5) suggests good predictive ability. nih.gov

While no specific QSAR models for a series including this compound were found, studies on other quinazoline derivatives have successfully developed predictive models. For example, 2D-QSAR studies on imidazoquinazoline derivatives yielded a statistically significant and cross-validated model for predicting antitumor activity. nih.gov Similarly, robust 3D-QSAR models have been built for quinazoline derivatives targeting osteosarcoma, with high R² and Q² values. ijcce.ac.ir

Table 3: Representative Statistical Validation of a QSAR Model

| Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | Data Not Available | Indicates the fitness of the model for the training set. |

| Q² (Cross-validated R²) | Data Not Available | Indicates the predictive ability of the model (internal validation). |

Note: This table represents typical validation parameters for a QSAR model. Specific data involving this compound is not available.

QSAR models are built using molecular descriptors, which are numerical values that encode different physicochemical properties of the molecules. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and topological descriptors. The selection of relevant descriptors is a critical step, as they are correlated with the biological activity.

For quinazoline derivatives, descriptors related to electronic properties and molecular shape are often significant. acs.org In a hypothetical QSAR study including this compound, descriptors would be calculated for the entire series of molecules. Statistical methods would then be employed to select a subset of descriptors that best correlate with the observed biological activity, providing insights into which molecular features are crucial for the desired effect.

Table 4: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Electronic | Dipole Moment | Relates to polarity and intermolecular interactions. |

| Steric | Molar Refractivity | Relates to molecular volume and polarizability. |

| Topological | Wiener Index | Describes molecular branching. |

Quantum Mechanical Based Calculations (e.g., Density Functional Theory (DFT))

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule from first principles. DFT calculations can provide valuable information about molecular geometry, orbital energies, and reactivity.

For this compound, DFT calculations could be used to determine its optimized three-dimensional structure. From this, properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. semanticscholar.org

Furthermore, DFT can generate a map of the Molecular Electrostatic Potential (MEP). The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding how the molecule will interact with a biological target. semanticscholar.org Although specific DFT data for this compound is not present in the searched literature, such calculations are standard for characterizing novel compounds. semanticscholar.orgresearchgate.net

Table 5: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Data Not Available | Relates to the ability to donate electrons. |

| LUMO Energy | Data Not Available | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Data Not Available | Indicates chemical reactivity and stability. |

Note: This table shows examples of properties that can be calculated using DFT. Specific data for this compound is not available in the reviewed literature.

Advanced Analytical Methodologies for Compound Characterization in Research

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its structural features, from the carbon-hydrogen framework to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) would be utilized to identify the number and types of hydrogen atoms in the 5-Methoxyquinazoline-2,4-diamine molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring, the protons of the methoxy (B1213986) group, and the protons of the two amino groups. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the connectivity of the atoms.

While specific, experimentally-derived NMR data for this compound is not widely available in the public domain, a hypothetical data table based on the expected chemical shifts for a molecule with this structure is presented below for illustrative purposes.

| Hypothetical NMR Data for this compound | | :--- | :--- | | Technique | Expected Observations | | ¹H NMR (in DMSO-d₆) | Aromatic protons (multiplets), Methoxy protons (singlet), Amino protons (broad singlets) | | ¹³C NMR (in DMSO-d₆) | Signals corresponding to the 9 unique carbon atoms in the molecule |

Mass Spectrometry (MS, ESI-HRMS)

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a particularly sensitive and accurate method.

For this compound, ESI-HRMS would be used to determine its exact molecular mass. This experimental value can then be compared to the calculated theoretical mass based on its chemical formula (C₉H₁₀N₄O) to confirm its elemental composition with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

| Mass Spectrometry Data for this compound | | :--- | :--- | | Technique | Information Obtained | | ESI-HRMS | Precise molecular weight and confirmation of elemental composition |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching of the amino groups, C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching of the quinazoline ring, and C-O stretching of the methoxy group. Publicly available data from the PubChem database indicates that an FT-IR spectrum for this compound has been recorded.

| Key FT-IR Data for this compound | | :--- | :--- | | Functional Group | Expected Absorption Range (cm⁻¹) | | N-H Stretch (Amino) | 3500 - 3300 | | C-H Stretch (Aromatic) | 3100 - 3000 | | C-H Stretch (Aliphatic) | 3000 - 2850 | | C=N/C=C Stretch (Aromatic Ring) | 1650 - 1450 | | C-O Stretch (Methoxy) | 1275 - 1000 |

Chromatographic Purity and Characterization (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify the components in a mixture. In the context of a synthesized research compound like this compound, HPLC is crucial for determining its purity.

A sample of the compound would be injected into an HPLC system and passed through a column packed with a stationary phase. The components of the sample interact differently with the stationary phase and are eluted at different times, resulting in a chromatogram. The presence of a single, sharp peak at a specific retention time would indicate a high degree of purity. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. Different detector types, such as UV-Vis, can be used to monitor the elution of the compound.

| HPLC Analysis of this compound | | :--- | :--- | | Purpose | Information Obtained | | Purity Assessment | Percentage purity of the synthesized compound | | Quantification | Determination of the concentration of the compound in a sample |

Future Research Directions and Translational Potential

The scientific exploration of 5-Methoxyquinazoline-2,4-diamine and its related analogues is paving the way for significant advancements in therapeutic interventions. Future research is poised to build upon the existing foundation of knowledge, focusing on refining molecular structures for enhanced efficacy, uncovering intricate biological mechanisms, exploring novel therapeutic avenues, and leveraging computational power for predictive insights.

Q & A

Q. What are the common synthetic routes for 5-Methoxyquinazoline-2,4-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of 2-aminobenzamide precursors under oxidative conditions. Electrochemical methods using aluminum/carbon electrodes and acetic acid electrolytes enable room-temperature synthesis with yields >80% . Alternative routes employ high-temperature coupling of substituted benzyl chlorides with aminobenzamides, though this may reduce purity due to side reactions . Key variables include solvent choice (e.g., methanol for cyclization) and catalyst selection (e.g., thiourea for thiadiazole derivatives) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves methoxy and diamine substituents, while LC-MS confirms molecular weight (e.g., m/z 220.1 for [M+H]+). Elemental analysis (C, H, N) validates stoichiometry, with deviations >0.3% indicating impurities . IR spectroscopy identifies NH₂ and C=N stretches (e.g., 3350 cm⁻¹ for NH₂) .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) use fluorescence-based substrates to measure IC₅₀ values. Antimicrobial activity is screened via broth microdilution (MIC determination against Gram+/Gram- bacteria). Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can conflicting data on its enzyme inhibition potency across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using positive controls (e.g., staurosporine for kinases) and validate via orthogonal methods (e.g., SPR for binding affinity). Meta-analysis of pH, temperature, and co-solvent effects can identify critical variables .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

- Methodological Answer : Derivatization at the 2- or 4-amine positions improves solubility (e.g., PEGylation) or metabolic stability (e.g., methyl or benzyl groups). LogP values <3 enhance bioavailability; assess via shake-flask/HPLC methods. Pharmacokinetic profiling in rodents (IV/PO administration) guides dose optimization .

Q. How is structure-activity relationship (SAR) analysis conducted for quinazoline derivatives?

- Methodological Answer : Systematic substitution at the methoxy or diamine positions is followed by biological testing. For example, replacing methoxy with ethoxy may alter steric hindrance, affecting target binding. Computational docking (e.g., AutoDock Vina) correlates substituent effects with activity .

Q. What electrochemical methods enable sustainable synthesis of quinazoline scaffolds?

- Methodological Answer : Undivided cell systems with carbon/aluminum electrodes and acetic acid electrolytes achieve oxidative cyclization at room temperature, reducing energy use by 60% compared to thermal methods. Controlled potential electrolysis (CPE) minimizes byproducts .

Data Analysis & Experimental Design

Q. How should researchers interpret variability in cytotoxicity data across cell lines?

- Methodological Answer : Cell line-specific differences (e.g., expression of drug transporters like P-gp) require normalization to control compounds. Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant outliers. Transcriptomic profiling (RNA-seq) may reveal resistance mechanisms .

Q. What computational tools predict metabolite formation for this compound?

- Methodological Answer : Software like MetaSite or GLORY predicts Phase I/II metabolites. For example, demethylation of the methoxy group is a likely Phase I pathway. Validate predictions via LC-MS/MS analysis of hepatocyte incubations .

Q. How can in vitro and in vivo anti-inflammatory activity be mechanistically linked?

- Methodological Answer :

In vitro NF-κB inhibition (luciferase reporter assays) correlates with in vivo paw edema reduction in rodent models. Measure cytokine levels (IL-6, TNF-α) in serum via ELISA. Dose-response alignment between models confirms target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.